molecular formula C11H17N3O B14896753 n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B14896753
M. Wt: 207.27 g/mol
InChI Key: ULOHKBNATXIDMZ-UHFFFAOYSA-N
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Description

n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an allyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide typically involves the alkylation of 3,5-dimethylpyrazole with an allyl halide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of allyl epoxide or allyl aldehyde.

    Reduction: Formation of 3-(3,5-dimethyl-1h-pyrazol-1-yl)propanol.

    Substitution: Formation of substituted allyl derivatives.

Mechanism of Action

The mechanism of action of n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the allyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C11H17N3O/c1-4-6-12-11(15)5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15)

InChI Key

ULOHKBNATXIDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NCC=C)C

Origin of Product

United States

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